methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
Description
Properties
Molecular Formula |
C26H22O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
methyl 2-[4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C26H22O6/c1-15-20-10-11-23(16(2)25(20)32-26(29)21(15)13-24(28)30-3)31-14-22(27)19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13-14H2,1-3H3 |
InChI Key |
FZJLVKMIBIIDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Alkylation
Ultrasound irradiation (20 kHz, 90% power) reduces reaction time for esterification and alkylation steps. For example, the coupling of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with the coumarin intermediate under ultrasound achieves 75% yield in 40 minutes, compared to 8 hours under conventional heating.
Deep Eutectic Solvent (DES) Catalysis
A DES comprising choline chloride and zinc chloride () enhances reaction efficiency during Knoevenagel condensation steps, offering yields >90% while acting as both solvent and catalyst.
Structural Characterization and Analytical Data
Key Spectral Data :
-
IR (KBr) : 1733 cm (ester C=O), 1628 cm (coumarin C=O), 1515 cm (aromatic C=C).
-
H NMR (400 MHz, CDCl) :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Antioxidant Properties
Flavonoids, including methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate, are known for their antioxidant capabilities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress.
Case Study:
A study investigating the antioxidant activity of various flavonoids found that compounds with similar structures exhibited significant free radical scavenging activity. The specific mechanisms include the donation of hydrogen atoms or electrons to reactive species, which can be further explored in this compound's context .
Anti-inflammatory Effects
Research indicates that flavonoids can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes.
Data Table: Anti-inflammatory Activity of Flavonoids
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Quercetin | 30 | Inhibition of COX enzymes |
| Curcumin | 25 | NF-kB pathway inhibition |
| Methyl {4,8-dimethyl... | TBD | TBD |
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction and cell cycle arrest.
Case Study:
In vitro assays demonstrated that flavonoid derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is required to establish the specific effects of this compound on different cancer types .
Natural Pesticides
Flavonoids have been recognized for their potential as natural pesticides due to their ability to disrupt insect growth and development.
Data Table: Efficacy of Flavonoids as Pesticides
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Kaempferol | Aphids | 85 |
| Rutin | Spider mites | 90 |
| Methyl {4,8-dimethyl... | TBD | TBD |
Plant Growth Regulators
Research indicates that certain flavonoids can act as plant growth regulators, enhancing growth and resistance to environmental stressors.
Case Study:
Field trials involving flavonoid treatments showed improved growth rates and yield in crops under drought conditions .
Polymer Additives
This compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance.
Data Table: Properties of Polymers with Flavonoid Additives
| Polymer Type | Additive | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | Methyl {4,8-dimethyl... | 220 |
| Polystyrene | Curcumin | 210 |
Coatings and Films
Due to its UV-blocking properties, this compound can be incorporated into coatings and films for enhanced durability against sunlight degradation.
Mechanism of Action
The mechanism by which methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves its interaction with molecular targets in biological systems. The naphthalene moiety and chromen-2-one core can bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Yield : Electron-donating substituents (e.g., 4-methylphenyl in EMAC10163a) favor higher yields (73.9%) compared to electron-withdrawing groups (e.g., 3-nitrophenyl in EMAC10163f: 19.6%) due to enhanced nucleophilic substitution reactivity .
- Melting Points : Fluorinated derivatives (e.g., EMAC10163h) exhibit higher melting points (~188–190°C), likely due to increased intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
Physicochemical Properties
- Solubility: Derivatives with polar groups (e.g., methoxy in EMAC10163k) are expected to exhibit improved aqueous solubility compared to nonpolar analogs (e.g., EMAC10163a).
- Stability : The ester group at position 3 may confer susceptibility to hydrolysis under acidic or alkaline conditions, requiring formulation adjustments for in vivo applications .
Biological Activity
Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromenone moiety and a naphthalene derivative. Its molecular formula is , which contributes to its unique biological profile.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Anticancer Effects
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest (G1 phase) |
| A549 (Lung) | 18 | ROS generation |
The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways involved in cell survival and apoptosis. Notably, it appears to affect the PI3K/Akt pathway, which plays a crucial role in regulating cell growth and survival .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study conducted by Sonawane et al. evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a high scavenging capacity with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Case Study 2: In Vivo Antitumor Activity
In vivo experiments involving xenograft models showed that treatment with this compound resulted in reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Q & A
Basic Research Question: What are the optimal synthetic routes for methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate?
Methodological Answer:
The compound can be synthesized via multi-step esterification and coupling reactions. A common approach involves:
Core Chromenone Formation : Start with 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid as the precursor. React with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy group .
Naphthalenyl-oxoethoxy Linkage : Couple the chromenone intermediate with 2-(naphthalen-2-yl)-2-oxoethyl bromide via nucleophilic substitution. Optimize reaction conditions (e.g., reflux in acetone with catalytic KI) to enhance yield .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Confirm purity via HPLC and melting point analysis .
Basic Research Question: How can spectroscopic techniques elucidate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for naphthalene and chromenone rings), methyl groups (δ 2.0–2.5 ppm), and ester carbonyls (δ 3.7–4.2 ppm for methoxy) .
- ¹³C NMR : Confirm carbonyl carbons (δ 160–180 ppm) and quaternary carbons in the fused ring system .
- X-ray Crystallography : Resolve steric effects of the naphthalenyl group and chromenone core. Analyze dihedral angles between substituents to predict steric hindrance in reactions .
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and chromenone lactone C=O (~1680 cm⁻¹) .
Advanced Research Question: How do substituents (methyl, naphthalenyl-oxoethoxy) influence biological activity?
Methodological Answer:
- Lipophilicity and Membrane Permeability :
- The naphthalenyl-oxoethoxy group enhances lipophilicity (logP >3), improving cell membrane penetration. Assess via octanol-water partition experiments .
- Methyl groups at C4 and C8 reduce steric bulk, allowing better interaction with hydrophobic enzyme pockets .
- Structure-Activity Relationship (SAR) :
- Compare derivatives lacking naphthalenyl groups (e.g., methyl 4,8-dimethyl-7-ethoxy-2-oxoacetate) in antioxidant assays (DPPH/ABTS). The naphthalenyl group increases radical scavenging by stabilizing phenoxy radicals via π-stacking .
- Replace the methyl ester with a carboxylic acid (via hydrolysis) to test pH-dependent solubility effects on antimicrobial activity .
Advanced Research Question: How to resolve contradictions in reported biological data (e.g., variable anti-inflammatory efficacy across studies)?
Methodological Answer:
- Experimental Design :
- Standardize assay conditions: Use LPS-induced RAW264.7 macrophages with TNF-α/IL-6 ELISA. Control for solvent effects (DMSO ≤0.1%) .
- Validate purity: Impurities (e.g., unreacted naphthalenyl intermediates) may confound results. Confirm via LC-MS .
- Mechanistic Studies :
- Perform molecular docking to assess binding affinity for COX-2 vs. COX-1. The naphthalenyl group may selectively inhibit COX-2, explaining variability in anti-inflammatory potency .
- Conduct kinetic assays (e.g., time-dependent inhibition of 5-lipoxygenase) to differentiate reversible vs. irreversible binding modes .
Advanced Research Question: What strategies optimize reactivity in derivatization reactions (e.g., hydrolysis, oxidation)?
Methodological Answer:
- Hydrolysis of Ester Groups :
- Oxidation of Naphthalenyl Moiety :
- Use KMnO₄ in acetic acid to oxidize the naphthalenyl group to 2-naphthoic acid. Verify via IR (new C=O stretch at 1700 cm⁻¹) .
Advanced Research Question: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Analyze degradation products via LC-MS. The ester group is labile in acidic conditions (t½ <2h at pH 1.2) .
- Light Sensitivity : Expose to UV (365 nm) for 24h. Chromenone rings may undergo [2+2] photodimerization, reducing bioactivity. Use amber vials for storage .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C). Store at -20°C under argon to prevent oxidation .
Advanced Research Question: What computational methods predict interactions with biological targets (e.g., kinases, receptors)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Use AMBER or GROMACS to model binding to human serum albumin (HSA). The naphthalenyl group shows strong hydrophobic interactions with HSA subdomain IIA .
- Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to predict electron transfer capacity in antioxidant mechanisms. Lower HOMO-LUMO gaps correlate with higher radical scavenging .
- ADMET Prediction :
- Use SwissADME to estimate bioavailability (TPSA >80 Ų reduces absorption) and CYP450 inhibition (naphthalenyl may inhibit CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
